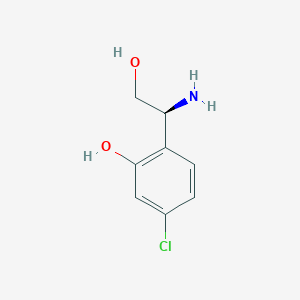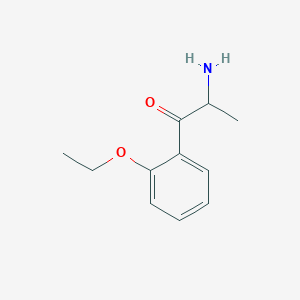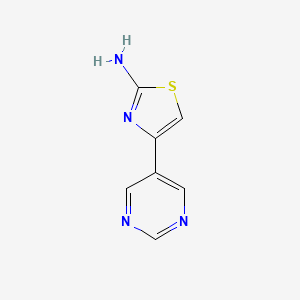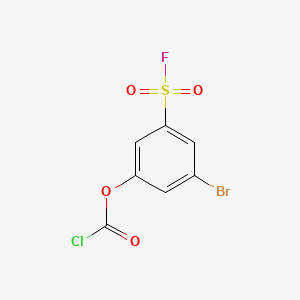
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide is an organic compound that features a bromine atom, an ethoxy group, and an aminomethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde along with a secondary amine for the Mannich reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide involves its interaction with specific molecular targets. For instance, the aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-Aminocoumarin derivatives: Known for their biological activities such as antiproliferative and antibacterial properties.
Uniqueness
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide is unique due to the presence of both a bromine atom and an ethoxy group on the phenol ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C9H13Br2NO2 |
|---|---|
分子量 |
327.01 g/mol |
IUPAC名 |
4-(aminomethyl)-2-bromo-6-ethoxyphenol;hydrobromide |
InChI |
InChI=1S/C9H12BrNO2.BrH/c1-2-13-8-4-6(5-11)3-7(10)9(8)12;/h3-4,12H,2,5,11H2,1H3;1H |
InChIキー |
CMUPNOAQJPPKMN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)CN)Br)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)


![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)


![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)


